2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Overview
Description
2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl is an organobromine and organoiodine compound with the molecular formula C12H6Br2I2 It is a biphenyl derivative where the phenyl rings are substituted with bromine and iodine atoms at the 2,2’ and 5,5’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the sequential bromination and iodination of 1,2-dibromobenzene. The reaction conditions often include the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the halogen atoms are either oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of biphenyl compounds with altered oxidation states .
Scientific Research Applications
2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which 2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl
- 1,1’-Biphenyl, 5,5’-dibromo-2,2’-diiodo-
- 2,2’-Dibromo-6,6’-diiodo-1,1’-biphenyl
Uniqueness: 2,2’-Dibromo-5,5’-diiodo-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine and iodine atoms at the 2,2’ and 5,5’ positions, respectively, allows for selective functionalization and diverse reactivity compared to other biphenyl derivatives .
Properties
IUPAC Name |
1-bromo-2-(2-bromo-5-iodophenyl)-4-iodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVVPRKANYYBOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730789 | |
Record name | 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852139-02-7 | |
Record name | 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50730789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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